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Abstract

The piperazinone scaffold is a well-established "privileged structure™ in medicinal chemistry,
forming the core of numerous FDA-approved drugs.[1] Its synthetic tractability and ability to
modulate physicochemical and pharmacokinetic properties make it an attractive starting point
for drug discovery campaigns.[2][3] This application note provides a comprehensive guide to
designing and executing Structure-Activity Relationship (SAR) studies for novel piperazinone
analogs. We will delve into the strategic considerations for analog design, provide detailed
experimental protocols for synthesis and biological evaluation, and offer insights into data
interpretation to guide the optimization of lead compounds.

Introduction: The Significance of the Piperazinone
Scaffold
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The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4
positions, is a cornerstone in the design of therapeutic agents across a wide range of diseases,
including central nervous system disorders, oncology, and infectious diseases.[1][4] The
piperazinone core, a derivative featuring a carbonyl group, retains the key attributes of the
piperazine moiety while offering additional points for structural modification and interaction with
biological targets.[5]

The strategic importance of the piperazinone scaffold lies in its unique combination of
properties:

e Physicochemical Properties: The two nitrogen atoms impart basicity and polarity, which can
enhance aqueous solubility and improve formulation characteristics. These nitrogens also
act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor,
facilitating strong interactions with biological targets.[1]

o Synthetic Versatility: The piperazinone core is amenable to a variety of chemical
modifications at multiple positions, allowing for the systematic exploration of chemical space.

[6]7]

» Pharmacokinetic Profile: Modifications to the piperazinone scaffold can be used to fine-tune
key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to
improved oral bioavailability and metabolic stability.[1][8]

A well-designed SAR study is fundamental to unlocking the therapeutic potential of a novel
piperazinone series. By systematically altering the structure of an active "hit" or "lead"
compound and assessing the impact on its biological activity, researchers can identify the key
molecular features responsible for potency, selectivity, and a favorable safety profile.[9][10]

Strategic Design of a Piperazinone SAR Study

A successful SAR study begins with a clear strategy for analog design. The goal is to
systematically probe the chemical space around the initial lead compound to understand which
modifications enhance the desired biological activity and which are detrimental.

Identifying Key Modification Points
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The typical piperazinone scaffold offers several key positions for modification. Consider a
generic piperazinone structure as our template:

» NI1-Substitution: The nitrogen at position 1 is a common site for introducing diversity.
Substituents here can influence the overall lipophilicity, basicity, and steric bulk of the
molecule, and can be directed towards specific pockets in the target protein.

o N4-Substitution: Similar to N1, the N4 position provides another handle for chemical
modification to modulate the molecule's properties and interactions.

e C3 and C5 Positions: Substitution on the carbon atoms of the piperazinone ring can
introduce chirality and conformational constraints, which can be critical for optimizing
interactions with the target.[11]

 Bioisosteric Replacement of the Piperazinone Core: In some cases, it may be beneficial to
replace the entire piperazinone ring with a bioisostere to explore different spatial
arrangements and physicochemical properties while maintaining key binding interactions.[12]
[13][14] Bioisosteres are functional groups or molecules that have similar physical and
chemical properties and produce broadly similar biological effects.[15]

Rationale-Driven Analog Design

Each new analog should be designed with a specific hypothesis in mind. Avoid random or
"shotgun" approaches. Instead, focus on systematic changes to probe specific properties:

e Probing for Steric Hindrance: Introduce substituents of increasing size (e.g., methyl, ethyl,
isopropyl) at a specific position to determine the spatial tolerance of the binding pocket.

o Exploring Electronic Effects: Incorporate electron-donating (e.g., -OCH3, -CH3) and electron-
withdrawing (e.g., -Cl, -CF3) groups on an aromatic substituent to understand the influence
of electronics on activity.

e Modulating Lipophilicity: Systematically alter the lipophilicity (logP) of the molecule by adding
or removing hydrophobic or hydrophilic groups. This is crucial for optimizing cell permeability
and overall pharmacokinetic properties.
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« Introducing Conformational Constraints: Incorporate cyclic structures or introduce double or
triple bonds to reduce the conformational flexibility of the molecule. This can lock the
molecule into a more bioactive conformation and improve potency.[8][11]

The Role of Computational Chemistry

Computational tools have become indispensable in modern drug discovery for guiding SAR
studies.[16] Techniques such as molecular docking and quantitative structure-activity
relationship (QSAR) modeling can help prioritize which analogs to synthesize and test.[17][18]

e Molecular Docking: This technique predicts the preferred orientation of a ligand when bound
to a target protein. It can provide valuable insights into potential binding interactions and help
rationalize observed SAR trends.

 QSAR: QSAR models use statistical methods to correlate the chemical structures of a series
of compounds with their biological activities. A well-validated QSAR model can be used to
predict the activity of virtual compounds, helping to focus synthetic efforts on the most
promising candidates.[16]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and biological
evaluation of piperazinone analogs. These should be adapted based on the specific chemistry
of the target analogs and the biological assay being employed.

General Synthetic Protocol: One-Pot, Three-Component
Synthesis of N-Substituted Piperazinones

This protocol is adapted from a cascade, metal-promoted transformation that allows for the
introduction of two points of diversity in a single step.[6][7]

Materials:
e Chloro allenylamide (starting material)

o Aryl iodide (source of diversity 1)
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Primary amine (source of diversity 2)

Silver nitrate (AgNO3)

Cesium carbonate (Cs2CO3)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

Acetonitrile (CH3CN), anhydrous
Procedure:

e To a dry reaction vessel under a nitrogen atmosphere, add the chloro allenylamide (0.1
mmol), aryl iodide (0.12 mmol), primary amine (0.3 mmol), AQNO3 (0.05 mmol), and
Cs2C03 (0.3 mmol).

e Add Pd(PPh3)4 (0.01 mmol) as the catalyst.

e Add 5 mL of anhydrous acetonitrile to the reaction mixture.

o Heat the mixture to reflux (approximately 85-90 °C) and stir for 16 hours.
» Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.

e Remove the solvent under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel using an appropriate
solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired piperazinone
analog.

o Characterize the final product by H NMR, 13C NMR, and mass spectrometry to confirm its
structure and purity.

Biological Evaluation Protocol: In Vitro Cytotoxicity
Assay (MTT Assay)
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This protocol describes a common method for assessing the cytotoxic effects of novel
compounds on cancer cell lines.[19][20]

Materials:
e Cancer cell line of interest (e.g., HT-29 colon cancer, A549 lung cancer)
e Normal cell line (e.g., MRC-5) for assessing selectivity

e Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum
(FBS) and antibiotics

» Piperazinone analogs dissolved in a suitable solvent (e.g., DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
¢ Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)

e 96-well microplates

o Multichannel pipette

» Plate reader

Procedure:

o Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-
10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

o Compound Treatment: Prepare serial dilutions of the piperazinone analogs in cell culture
medium. Remove the old medium from the wells and add 100 pL of the compound dilutions.
Include vehicle control (medium with DMSO) and positive control wells.

e Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5%
CO2.

o MTT Addition: After the incubation period, add 20 pL of MTT solution to each well and
incubate for another 4 hours.
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e Formazan Solubilization: Remove the medium and add 100 pL of solubilization buffer to

each well to dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each concentration of the

compounds relative to the vehicle control. Determine the IC50 value (the concentration of the

compound that inhibits cell growth by 50%) for each analog by plotting the cell viability

against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation and Interpretation

A systematic presentation of the SAR data is crucial for identifying trends and guiding the next

round of analog design.

SAR Data Table

Summarize the chemical structures and biological data for all synthesized analogs in a clear

and organized table.

Selectivity
Target (
e.g.,
Compound Activity <
R2 R3 Normal vs.
ID (e.g., IC50,
Cancer Cell
HM)
IC50)
Lead-01 H Phenyl H 10.5 2.1
Analog-01 CH3 Phenyl H 5.2 3.5
Analog-02 H 4-Cl-Phenyl H 1.8 5.0
4-MeO-
Analog-03 H H 15.7 15
Phenyl
Analog-04 H Phenyl CH3 8.9 2.8
Interpreting the SAR Data
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Analyze the data in the SAR table to draw meaningful conclusions:

e From Analog-01: The introduction of a methyl group at the R1 position resulted in a two-fold
increase in potency, suggesting that this position can tolerate small alkyl substituents.

e From Analog-02 and Analog-03: The addition of an electron-withdrawing chloro group on the
phenyl ring at R2 significantly improved activity, while an electron-donating methoxy group
was detrimental. This indicates that the electronic properties of this substituent are critical for
activity.

e From Analog-04: The introduction of a methyl group at the R3 position led to a slight
decrease in activity, suggesting that this position may be sensitive to steric bulk.

These initial observations form the basis for designing the next generation of analogs. For
instance, one might explore other electron-withdrawing groups at the R2 position or smaller
substituents at the R3 position.

Visualizing Workflows and Pathways

Visual diagrams can greatly enhance the understanding of complex processes and
relationships.

SAR Study Workflow
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Caption: Iterative workflow for a typical SAR study.
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Caption: Inhibition of a kinase cascade by a piperazinone analog.

Conclusion

The design of effective SAR studies for piperazinone analogs is a multi-faceted process that
combines rational design, synthetic chemistry, biological testing, and data analysis. By
systematically exploring the chemical space around a lead compound, researchers can gain a
deep understanding of the molecular features that drive biological activity. The insights gained
from a well-executed SAR study are invaluable for optimizing lead compounds and ultimately
accelerating the discovery of new and effective medicines. This iterative process of design,
synthesis, and testing is the cornerstone of modern medicinal chemistry.[9]

References

o Vertex Al Search. (n.d.). Interpreting quantitative structure-activity relationship models to
guide drug discovery.

o Synlett. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic
Substitution.

o National Institutes of Health. (2022). Exploration of Diazaspiro Cores as Piperazine
Bioisosteres in the Development of 02 Receptor Ligands.

e Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.

e Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.

e BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.

o ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double
Nucleophilic Substitution | Request PDF.

e OECD. (n.d.). QSAR Toolbox.

© 2026 BenchChem. All rights reserved. 10/ 14 Tech Support


https://www.benchchem.com/product/b1338836/docs?utm_src=pdf-body-img#designing-structure-activity-relationship-sar-studies-for-piperazinone-analogs-an-application-note
https://www.oncodesign-services.com/discovery-services/medicinal-chemistry/sar-study/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338836?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of piperazine based
ligands and metal complexes and their applications. Dalton Transactions.

Cambridge MedChem Consulting. (n.d.). Piperazine bioisosteres.

PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to
date.

Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships.

Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design?.
AZolLifeSciences. (2021). Exploring the Structure-Activity Relationship (SAR) of Drugs.
Royal Society of Chemistry. (2019). DABCO bond cleavage for the synthesis of piperazine
derivatives.

Taylor & Francis Online. (n.d.). The piperazine scaffold for novel drug discovery efforts: the
evidence to date.

PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted
Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.

PubMed. (2010). Design, synthesis, and structure-activity relationship study of bicyclic
piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists.
ScienceDirect. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and
biological effects.

ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review | Request PDF.
BenchChem. (2025). A Technical Guide to Piperazin-2-one.

ACS Publications. (2014). Design, Synthesis, and Structure—Activity Relationship Studies of
a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features
Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal
Chemistry.

Cambridge MedChem Consulting. (n.d.). Bioisosteres.

ResearchGate. (n.d.). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse
Pharmacological Agents | Request PDF.

PubMed. (2020). Simplified Procedure for General Synthesis of Monosubstituted
Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

Scilit. (n.d.). The medicinal chemistry of piperazines: A review.

PubMed. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of Novel
Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists.

PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Piperazinone
Derivatives as Cytotoxic Agents.

ResearchGate. (2020). Design, Synthesis, and Biological Evaluation of Novel Piperazinone
Derivatives as Cytotoxic Agents.

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338836?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal
Chemistry.

PubMed. (2013). Synthesis, SAR study, and biological evaluation of a series of piperazine
ureas as fatty acid amide hydrolase (FAAH) inhibitors.

PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of
Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective p Opioid
Receptor Agonists.

Drug Design Org. (n.d.). Structure Activity Relationships.

Royal Society of Chemistry. (2023). Discovery and computational studies of
piperidine/piperazine-based compounds endowed with sigma receptor affinity.
DeepDyve. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone
Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed
[pubmed.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]

4. Recent advances in the synthesis of piperazine based ligands and metal complexes and
their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

5. pdf.benchchem.com [pdf.benchchem.com]
6. thieme-connect.com [thieme-connect.com]
7. researchgate.net [researchgate.net]

8. tandfonline.com [tandfonline.com]

9. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-
services.com]

10. azolifesciences.com [azolifesciences.com]

© 2026 BenchChem. All rights reserved. 12/14 Tech Support


https://www.benchchem.com/product/b1338836?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/169/Role_of_piperazine_scaffolds_in_medicinal_chemistry.pdf
https://pubmed.ncbi.nlm.nih.gov/35848922/
https://pubmed.ncbi.nlm.nih.gov/35848922/
https://www.researchgate.net/publication/381531859_The_medicinal_chemistry_of_piperazines_A_review
https://pubs.rsc.org/en/content/articlelanding/2021/dt/d0dt03569f
https://pubs.rsc.org/en/content/articlelanding/2021/dt/d0dt03569f
https://pdf.benchchem.com/12107/Navigating_the_Landscape_of_Piperazine_Analogs_A_Technical_Guide_to_Piperazin_2_one.pdf
https://www.thieme-connect.com/products/ejournals/pdf/10.1055/a-2201-9951.pdf
https://www.researchgate.net/publication/375125183_Synthesis_of_Piperazin-2-one_Derivatives_via_Cascade_Double_Nucleophilic_Substitution
https://www.tandfonline.com/doi/abs/10.1080/17460441.2022.2103535
https://www.oncodesign-services.com/discovery-services/medicinal-chemistry/sar-study/
https://www.oncodesign-services.com/discovery-services/medicinal-chemistry/sar-study/
https://www.azolifesciences.com/article/Exploring-the-Structure-Activity-Relationship-(SAR)-of-Drugs.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338836?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e 11. Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs
of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists - PubMed
[pubmed.ncbi.nim.nih.gov]

e 12. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of 2
Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

¢ 13. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

e 14. Piperazine bioisosteres | News | Cambridge MedChem Consulting
[cambridgemedchemconsulting.com]

e 15. Bioisosteres | News | Cambridge MedChem Consulting
[cambridgemedchemconsulting.com]

e 16. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]

e 17. Interpreting quantitative structure-activity relationship models to guide drug discovery -
American Chemical Society [acs.digitellinc.com]

¢ 18. QSAR Toolbox [gsartoolbox.org]

¢ 19. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as
Cytotoxic Agents [pubmed.ncbi.nim.nih.gov]

e 20. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Designing Structure-Activity Relationship (SAR) Studies
for Piperazinone Analogs: An Application Note]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1338836/docs#designing-structure-activity-
relationship-sar-studies-for-piperazinone-analogs-an-application-note]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 13/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21074434/
https://pubmed.ncbi.nlm.nih.gov/21074434/
https://pubmed.ncbi.nlm.nih.gov/21074434/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9332756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9332756/
https://enamine.net/building-blocks/medchem/piperazine-bioisosteres
https://www.cambridgemedchemconsulting.com/news/index_files/piperazine-bioisosteres.html
https://www.cambridgemedchemconsulting.com/news/index_files/piperazine-bioisosteres.html
https://www.cambridgemedchemconsulting.com/news/index_files/category-bioisosteres.html
https://www.cambridgemedchemconsulting.com/news/index_files/category-bioisosteres.html
https://synapse.patsnap.com/article/what-is-the-structure-activity-relationship-sar-in-drug-design
https://acs.digitellinc.com/p/s/interpreting-quantitative-structure-activity-relationship-models-to-guide-drug-discovery-471886
https://acs.digitellinc.com/p/s/interpreting-quantitative-structure-activity-relationship-models-to-guide-drug-discovery-471886
https://qsartoolbox.org/
https://pubmed.ncbi.nlm.nih.gov/32665901/
https://pubmed.ncbi.nlm.nih.gov/32665901/
https://www.researchgate.net/publication/342505689_Design_Synthesis_and_Biological_Evaluation_of_Novel_Piperazinone_Derivatives_as_Cytotoxic_Agents
https://www.benchchem.com/product/b1338836/docs#designing-structure-activity-relationship-sar-studies-for-piperazinone-analogs-an-application-note
https://www.benchchem.com/product/b1338836/docs#designing-structure-activity-relationship-sar-studies-for-piperazinone-analogs-an-application-note
https://www.benchchem.com/product/b1338836/docs#designing-structure-activity-relationship-sar-studies-for-piperazinone-analogs-an-application-note
https://www.benchchem.com/product/b1338836/docs#designing-structure-activity-relationship-sar-studies-for-piperazinone-analogs-an-application-note
https://www.benchchem.com/product/b1338836?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338836?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338836?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

